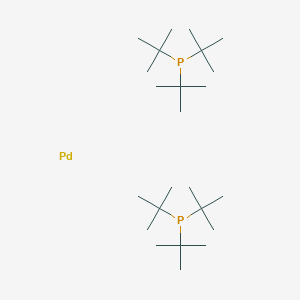

Bis(tri-tert-butylphosphine)palladium(0)

Overview

Description

Bis(tri-tert-butylphosphine)palladium(0): is a palladium complex with the chemical formula C24H54P2Pd . It is a widely used catalyst in organic synthesis, particularly in cross-coupling reactions. The compound is known for its high stability and efficiency, making it a valuable tool in various chemical processes.

Mechanism of Action

Target of Action

Bis(tri-tert-butylphosphine)palladium(0) is a palladium complex that primarily targets organic compounds in chemical reactions . It acts as a catalyst, facilitating the transformation of these compounds during various types of coupling reactions .

Mode of Action

This compound interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process . It does this by lowering the activation energy required for the reaction to proceed . The large tert-butyl groups in the compound provide steric hindrance, which can influence the selectivity of the reactions .

Biochemical Pathways

Bis(tri-tert-butylphosphine)palladium(0) is involved in several types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Hiyama coupling . These reactions are crucial in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis .

Pharmacokinetics

Instead, its effectiveness is more related to its catalytic activity and stability under reaction conditions .

Result of Action

The result of Bis(tri-tert-butylphosphine)palladium(0)'s action is the efficient formation of new organic compounds through various coupling reactions . Its use can lead to high yields and selectivities in these reactions, making it a valuable tool in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(tri-tert-butylphosphine)palladium(0) typically involves the reaction of a palladium precursor with tri-tert-butylphosphine. One common method is to dissolve [Pd(allyl)Cl]2 in dry acetonitrile and add tri-tert-butylphosphine under an inert atmosphere. The reaction mixture is stirred for several hours, resulting in the formation of Bis(tri-tert-butylphosphine)palladium(0) as a solid product .

Industrial Production Methods: In industrial settings, the production of Bis(tri-tert-butylphosphine)palladium(0) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in specialized facilities equipped to handle sensitive and reactive chemicals.

Chemical Reactions Analysis

Types of Reactions: Bis(tri-tert-butylphosphine)palladium(0) is primarily used in various cross-coupling reactions, including:

- Suzuki Coupling

- Stille Coupling

- Negishi Coupling

- Heck Reaction

- Buchwald-Hartwig Amination

Common Reagents and Conditions: These reactions often involve the use of aryl halides and organometallic reagents such as boronic acids, stannanes, or zinc reagents. The reactions are typically carried out under inert conditions, with solvents like toluene, DMF, or acetonitrile .

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: Bis(tri-tert-butylphosphine)palladium(0) is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. Its high stability and reactivity make it suitable for a wide range of chemical transformations .

Biology and Medicine: In biological and medicinal chemistry, the compound is used to synthesize complex molecules, including potential drug candidates. Its ability to facilitate the formation of intricate molecular structures makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, Bis(tri-tert-butylphosphine)palladium(0) is used in the production of fine chemicals, polymers, and advanced materials. Its role as a catalyst in various coupling reactions is crucial for the efficient and sustainable production of these materials .

Comparison with Similar Compounds

- Tris(dibenzylideneacetone)dipalladium(0)

- Palladium(II) acetate

- Bis(diphenylphosphino)ferrocene palladium(II) dichloride

Uniqueness: Bis(tri-tert-butylphosphine)palladium(0) is unique due to its high thermal stability and reactivity. The bulky tri-tert-butylphosphine ligands provide steric protection to the palladium center, enhancing its stability and making it suitable for high-temperature reactions. This distinguishes it from other palladium catalysts, which may not offer the same level of stability and efficiency .

Biological Activity

Bis(tri-tert-butylphosphine)palladium(0), commonly referred to as Pd(t-Bu3P)2, is a palladium complex that has gained significant attention in the field of organometallic chemistry due to its unique catalytic properties. This compound is characterized by its bulky tri-tert-butylphosphine ligands, which enhance its reactivity and stability in various chemical reactions, particularly in cross-coupling reactions. This article explores the biological activity of Pd(t-Bu3P)2, focusing on its mechanisms of action, applications in biological systems, and relevant case studies.

- Molecular Formula : C24H54P2Pd

- Molecular Weight : 511.05 g/mol

- CAS Number : 53199-31-8

- Melting Point : >300 °C

- Boiling Point : 229.4 °C at 760 mmHg

- Solubility : Insoluble in water

The biological activity of Pd(t-Bu3P)2 is primarily attributed to its ability to facilitate various chemical transformations within biological systems. Key aspects include:

- Catalytic Activity : Pd(t-Bu3P)2 acts as a catalyst in cross-coupling reactions, such as Stille and Suzuki reactions, enabling the formation of carbon-carbon bonds which are crucial for synthesizing biologically active compounds .

- Intracellular Reactions : Recent studies have demonstrated that palladium complexes can mediate reactions within living cells. For example, discrete palladium(II) complexes featuring phosphine ligands have been shown to promote depropargylation and deallylation reactions in cell lysates and living mammalian cells . This indicates a potential for targeted drug delivery and activation within specific cellular compartments.

Biological Applications

- Drug Development : The ability of Pd(t-Bu3P)2 to facilitate selective chemical transformations makes it a valuable tool in drug discovery and development. Its application in synthesizing complex organic molecules can lead to the development of new pharmaceuticals.

- Bioorthogonal Chemistry : The use of palladium complexes in bioorthogonal reactions allows for the selective labeling of biomolecules without interfering with native biochemical processes. This is particularly useful for imaging and tracking biological molecules in live cells.

Case Study 1: Cross-Coupling Reactions

Feringa et al. reported that Pd(t-Bu3P)2 catalyzes cross-coupling reactions between alkyllithium reagents and aryl bromides under mild conditions. These reactions exhibit high selectivity and efficiency, avoiding side reactions that are common with other catalysts .

Case Study 2: Intracellular Catalysis

A study published in Nature Communications highlighted the use of phosphine-ligated palladium complexes for intracellular catalysis. The engineered palladium complexes demonstrated enhanced stability and reactivity within cellular environments, facilitating targeted chemical transformations that could be harnessed for therapeutic purposes .

Summary of Biological Activity

Properties

IUPAC Name |

palladium;tritert-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQOYLRVSVOCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370359 | |

| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53199-31-8 | |

| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.